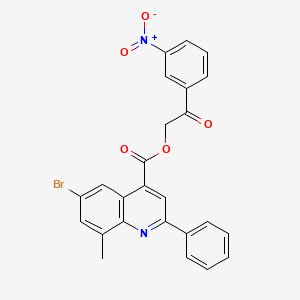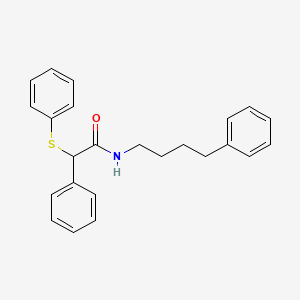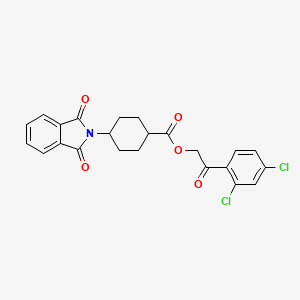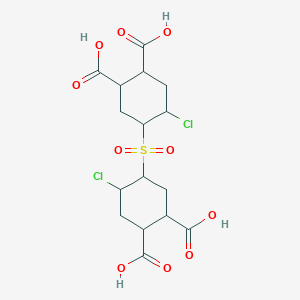
4,4'-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is a complex organic compound characterized by the presence of an anthracene core linked to butan-1-amine groups via disulfide bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine typically involves the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction followed by a reduction process.
Introduction of Disulfide Bridges: The disulfide bridges are introduced by reacting the anthracene core with a disulfide-containing reagent under oxidative conditions.
Attachment of Butan-1-amine Groups: The final step involves the nucleophilic substitution reaction where butan-1-amine groups are attached to the disulfide-bridged anthracene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine undergoes various chemical reactions, including:
Oxidation: The disulfide bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridges can be reduced to thiols.
Substitution: The butan-1-amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amines depending on the nucleophile used.
科学的研究の応用
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene core.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
作用機序
The mechanism of action of 4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine involves its interaction with molecular targets through its functional groups. The disulfide bridges can undergo redox reactions, influencing cellular redox states. The anthracene core can intercalate with DNA, potentially disrupting cellular processes. The butan-1-amine groups can interact with various biomolecules, modulating their activity.
類似化合物との比較
Similar Compounds
- 4,4’-(Anthracene-9,10-diyl)dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzaldehyde
Uniqueness
4,4’-(Anthracene-9,10-diyldisulfanediyl)dibutan-1-amine is unique due to the presence of disulfide bridges and butan-1-amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C22H28N2S2 |
|---|---|
分子量 |
384.6 g/mol |
IUPAC名 |
4-[10-(4-aminobutylsulfanyl)anthracen-9-yl]sulfanylbutan-1-amine |
InChI |
InChI=1S/C22H28N2S2/c23-13-5-7-15-25-21-17-9-1-2-10-18(17)22(26-16-8-6-14-24)20-12-4-3-11-19(20)21/h1-4,9-12H,5-8,13-16,23-24H2 |
InChIキー |
XXPRJOLOYKGOBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2SCCCCN)SCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-{4-[(4-bromophenyl)amino]phthalazin-1-yl}phenoxy)-N,N-diethylacetamide](/img/structure/B12464543.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B12464554.png)
![1-[2-(benzyloxy)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12464559.png)


![2,2,3,3,4,4,4-heptafluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12464583.png)
![methyl 3,3,3-trifluoro-N-[(4-methylphenyl)carbamoyl]-2-phenoxyalaninate](/img/structure/B12464590.png)
![Methyl 2-(4-methylphenyl)-2-oxoethyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12464592.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B12464602.png)
![2-{3-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12464608.png)




